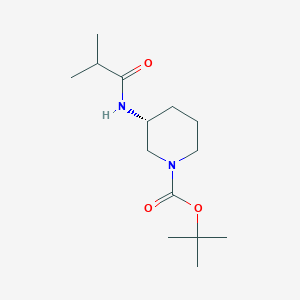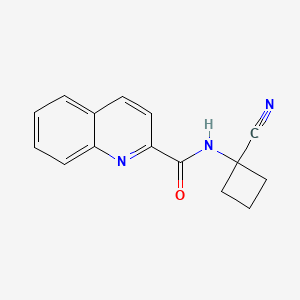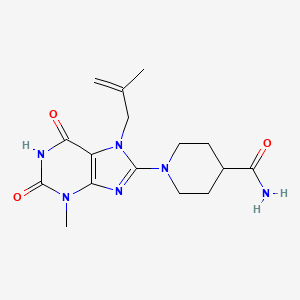
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” is a compound that contains both a thiazole and a quinazolinone moiety . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing thiazoles and quinazolinones are known. For instance, quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a quinazolinone moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antimicrobial Activity
This compound is part of a new series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which have shown promising antimicrobial activity. In particular, these compounds have been found to inhibit Candida albicans dihydrofolate reductase (C. albicans DHFR), making them potential candidates for further studies in finding the lead structure for antimicrobial activity .
Antifungal Activity
The compound’s antifungal activity is also noteworthy. The complex of quinazoline derivatives with Candida albicans dihydrofolate reductase (C. albicans DHFR) were studied in silico. The results showed that all quinazoline compounds have a greater ability to inhibit C. albicans DHFR than 5-(phenylsulfanyl)-2,4-quinazolinediamine .
Anticancer Activity
Quinazoline, a nitrogen-containing fused heterocycle that includes benzene and pyrimidine rings, is known for its wide spectrum of biological activities such as anti-cancer . Therefore, it’s plausible that “N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide”, being a quinazoline derivative, may also exhibit anticancer properties.
Anti-inflammatory Activity
Thiazole derivatives, which this compound is a part of, have been found to exhibit anti-inflammatory activity . This suggests that “N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” could potentially be used in the treatment of inflammatory conditions.
Antitubercular Activity
Quinazoline derivatives have also been found to exhibit antitubercular activity . This suggests that “N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” could potentially be used in the treatment of tuberculosis.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This suggests that “N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide” could potentially be used in the treatment of viral infections.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole with N-(2-bromoethyl)acetamide, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole", "N-(2-bromoethyl)acetamide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-thioxo-1,2-dihydroquinazolin-4-yl)thiazole (1.0 g, 3.8 mmol) and N-(2-bromoethyl)acetamide (1.2 g, 6.3 mmol) in ethanol (20 mL) and add hydrochloric acid (1 M) dropwise until the pH reaches 4. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a yellow powder.", "Step 3: Dissolve the yellow powder in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 7. Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield a white powder.", "Step 5: Dissolve the white powder in ethanol (20 mL) and add sodium hydroxide (1 M) dropwise until the pH reaches 10. Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Filter the reaction mixture and wash the solid with water. Dry the solid under vacuum to yield the final product, N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, as a white powder." ] } | |
Numéro CAS |
896699-38-0 |
Nom du produit |
N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide |
Formule moléculaire |
C21H19N5OS2 |
Poids moléculaire |
421.54 |
Nom IUPAC |
N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28) |
Clé InChI |
RPMFCIVBQUZGQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
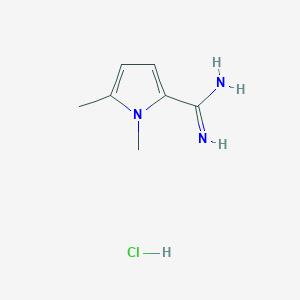
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B2671290.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)
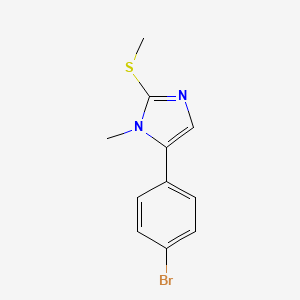

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)
![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)
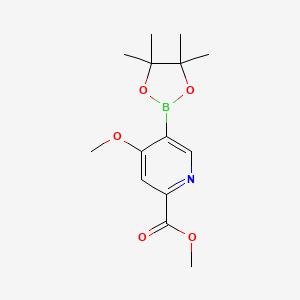
![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)
